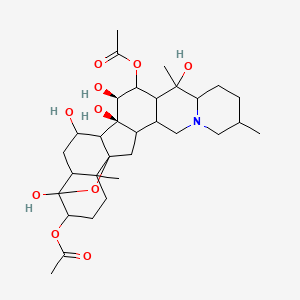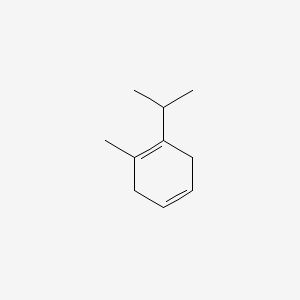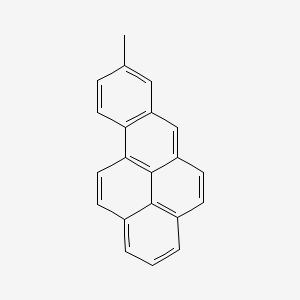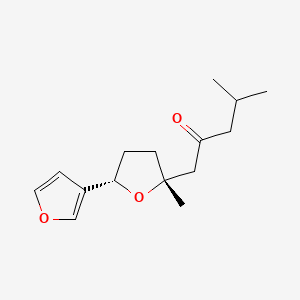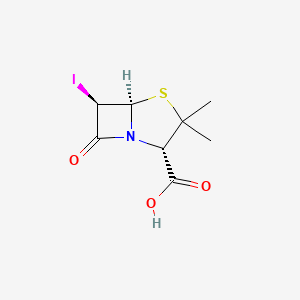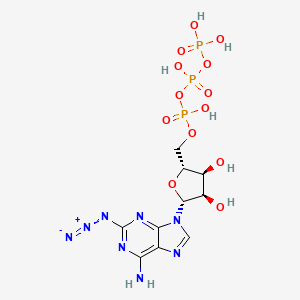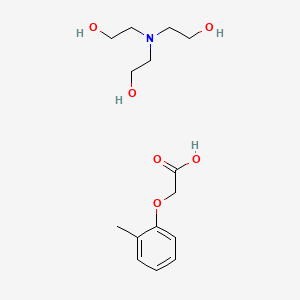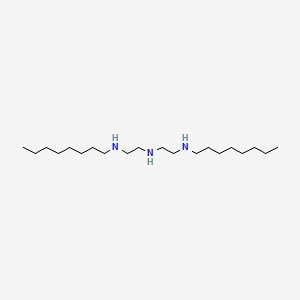
N-Octyl-N'-(2-(octylamino)ethyl)ethylenediamine
概要
説明
“N-Octyl-N’-(2-(octylamino)ethyl)ethylenediamine”, also known as “dioctyldiethylenetriamine” or “xinjunan” in China, is a chemical compound with the molecular formula C20H45N3 . It is a type of aliphatic nitrogen fungicide .
Synthesis Analysis
The synthesis of “N-Octyl-N’-(2-(octylamino)ethyl)ethylenediamine” involves two main steps :
Molecular Structure Analysis
The molecular structure of “N-Octyl-N’-(2-(octylamino)ethyl)ethylenediamine” is represented by the molecular formula C20H45N3 . The exact mass is 327.36100 .
Physical And Chemical Properties Analysis
“N-Octyl-N’-(2-(octylamino)ethyl)ethylenediamine” has a molecular weight of 327.59100 and a density of 0.85g/cm3 . It has a boiling point of 413.9ºC at 760mmHg . The compound is predicted to have a flash point of 202.8ºC .
科学的研究の応用
Antimicrobial Agent in Agriculture
Xinjunan is an effective bactericide and virucide . It is widely used on many crops including vegetables and fruits in China . This makes it a valuable tool in agriculture, helping to protect crops from harmful bacteria and viruses.
Control of Xanthomonas Pathogens
Xinjunan has a specific high toxicity toward Xanthomonas spp., especially to the Xanthomonas oryzae pv. oryzae (Xoo), the causal agent of rice bacterial leaf blight . This suggests that Xinjunan could be used to control Xanthomonas-caused diseases in crops .
Affects Cellular Iron Metabolism
Research has shown that Xinjunan exerts its bactericidal effect by affecting cellular iron metabolism . This novel mode of action could be leveraged to develop new drugs for the control of severe bacterial diseases .
Inhibits DNA Synthesis
Xinjunan has been found to significantly inhibit DNA synthesis in bacteria, with the inhibitory effect enhancing with the increase of the chemical concentration . This property could be exploited in the development of new antimicrobial agents.
Environmental Impact
Studies have shown that Xinjunan can rapidly deposit on solid particles and might form bound residues in surface levels of soil . Understanding this behavior can help in assessing the environmental impact of Xinjunan and in developing strategies for its safe use.
Analytical Chemistry
Methods have been developed for the determination of dioctyldiethylenetriamine acetate in soil and tobacco using liquid chromatography with electrospray ionization tandem mass spectrometry . This highlights the role of Xinjunan in analytical chemistry.
Wound Closure in Medical Applications
Although not directly related to Xinjunan, similar compounds such as 2-octyl cyanoacrylate and n-octyl cyanoacrylate have been used as topical skin adhesives for wound closure after surgeries . It’s possible that Xinjunan or its derivatives could have similar medical applications.
Potential for New Pesticide Development
Given its unique properties and modes of action, Xinjunan could serve as a lead compound for the development of new pesticides. Its effectiveness against a range of pathogens and its novel mode of action make it a promising candidate for future research .
Safety and Hazards
When handling “N-Octyl-N’-(2-(octylamino)ethyl)ethylenediamine”, it is advised to avoid contact with skin and eyes, and avoid inhaling its vapors to prevent irritation . Appropriate personal protective equipment, such as gloves and goggles, should be used . In case of accidental exposure or discomfort, medical help should be sought .
作用機序
Target of Action
Xinjunan, also known as N-Octyl-N’-(2-(octylamino)ethyl)ethylenediamine or dioctyldiethylenetriamine, primarily targets a wide range of phytopathogens, particularly Xanthomonas spp. . These bacteria cause significant economic losses to various crops .
Mode of Action
Xinjunan interacts with its targets by affecting their iron metabolism . It inhibits the biosynthesis of bacterial DNA, leading to significant morphological changes in the bacteria, including cytoplasmic vacuolation and cell wall degradation . It has little effect on the synthesis of extracellular polysaccharide or protein .
Biochemical Pathways
Xinjunan affects the tricarboxylic acid (TCA) cycle and oxidative phosphorylation pathways within the bacterial cells . It inhibits the activity of five key enzymes in the TCA cycle, leading to a decrease in the production of NADH . This, in turn, reduces the efficiency of the oxidative phosphorylation pathway, affecting ATP synthesis .
Pharmacokinetics
It’s known that xinjunan is a compound that is structurally unrelated to traditional bactericides
Result of Action
The primary result of Xinjunan’s action is the bactericidal effect on Xanthomonas spp., especially Xanthomonas oryzae pv. oryzae (Xoo), the causal agent of rice bacterial leaf blight . The bactericidal effect is confirmed by the morphological changes observed under a transmission electron microscope . The decrease in ATP synthesis ultimately leads to cell death due to a lack of energy for normal growth .
Action Environment
The activity of Xinjunan relies on the addition of iron . This suggests that the presence of iron in the environment could influence the compound’s action, efficacy, and stability.
特性
IUPAC Name |
N-octyl-N'-[2-(octylamino)ethyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H45N3/c1-3-5-7-9-11-13-15-21-17-19-23-20-18-22-16-14-12-10-8-6-4-2/h21-23H,3-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWFFWJKUNMMSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNCCNCCNCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H45N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275915 | |
| Record name | N,N''-Dioctyldiethylenetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57413-95-3 | |
| Record name | Xinjunan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57413-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dioctyldiethylenetriamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057413953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, N1-octyl-N2-[2-(octylamino)ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N''-Dioctyldiethylenetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-octyl-N'-[2-(octylamino)ethyl]ethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.187 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIOCTYLDIETHYLENETRIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO4S6R9L1R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Xinjunan against bacteria?
A: Xinjunan exhibits bactericidal activity primarily by disrupting the energy production pathways within bacteria. Research indicates that it targets the oxidative phosphorylation and tricarboxylic acid (TCA) cycle pathways. [] This leads to reduced enzyme activity in the TCA cycle, decreased intracellular nicotinamide adenine dinucleotide and ATP content, and increased accumulation of reactive oxygen species. []
Q2: Does Xinjunan exhibit specific activity against certain bacterial species?
A: Yes, while Xinjunan demonstrates broad-spectrum activity, research shows a particularly strong effect against Xanthomonas species. [, ] Studies suggest that this specific toxicity to Xanthomonas is linked to its impact on iron metabolism within these bacteria. []
Q3: How does Xinjunan affect iron metabolism in Xanthomonas?
A: Xinjunan appears to interfere with iron uptake in Xanthomonas. [] This conclusion is supported by observations of differentially expressed genes related to iron uptake, changes in siderophore production, reduced intracellular iron content, and altered expression of iron-uptake genes in treated Xanthomonas. []
Q4: What morphological changes occur in bacteria upon exposure to Xinjunan?
A: Transmission electron microscopy studies have revealed significant morphological alterations in Xanthomonas oryzae pv. oryzae (Xoo) cells treated with Xinjunan. [] These changes include the formation of cytoplasmic vacuoles and degradation of the cell wall, ultimately leading to cell death. []
Q5: Are there any synergistic effects observed when Xinjunan is combined with other fungicides?
A: Yes, studies have shown synergistic effects when Xinjunan is combined with other fungicides. For instance, combining Xinjunan with coumoxystrobin enhances the bactericidal activity against various plant pathogens, suggesting a multi-site mode of action. [] This synergy broadens the bactericidal spectrum, improves control efficacy, and potentially delays the development of pesticide resistance. []
Q6: Is there evidence of Xinjunan’s effectiveness in controlling specific plant diseases?
A: Research indicates that Xinjunan can be effective in controlling damping-off disease in Pinus sylvestris var. mongolica seedlings. [] In field trials, spraying seedlings with a 5% Xinjunan solution achieved a control efficacy of over 78%. []
Q7: What is the chemical structure of Xinjunan?
A: Xinjunan, also known as dioctyldiethylenetriamine or N-Octyl-N'-(2-(octylamino)ethyl)ethylenediamine, is an aliphatic amine with the molecular formula C20H45N3. [, ] Unfortunately, spectroscopic data is not available in the provided research papers.
Q8: How stable is Xinjunan and what are its residue levels in crops?
A: Studies have investigated the stability and residue levels of Xinjunan in various crops, including cucumber, tomato, and citrus. Results show that Xinjunan residues in these crops were below the maximum residue limits. [] The study concluded that the dietary risk of Xinjunan based on its residue levels in these crops is acceptable. []
Q9: Are there analytical methods available to detect and quantify Xinjunan residues?
A: Yes, researchers have developed and validated analytical methods for the detection and quantification of Xinjunan residues in various matrices. These methods often employ techniques like QuEChERS extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




